SMA-491 (free base of NSC D742838)
Description
SMA-491, identified as the free base form of NSC D742838, is a chemical compound with the CAS registry number 3032930 . The compound’s nomenclature aligns with the National Service Center (NSC) numbering system, typically used for compounds screened in the NCI Developmental Therapeutics Program.
Properties
Molecular Formula |
C12H17N7O5 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H17N7O5/c13-8-4-5(9(14)23)11(18-15)19(10(4)17-2-16-8)12-7(22)6(21)3(1-20)24-12/h2-3,6-7,12,18,20-22H,1,15H2,(H2,14,23)(H2,13,16,17) |
InChI Key |
XCAQHWQRKUEFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)NN)C(=O)N)N |
Synonyms |
4-amino-6-hydrazino-7-beta-D-ribofuranosyl-7H-pyrrolo(2,3-d)-pyrimidine-5-carboxamide NSC-188491 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes molecular details of SMA-491 and other compounds from the evidence:
Notes:
Solubility and Bioavailability
Notes:
- SMA-491’s solubility and partition coefficient (Log Po/w) remain undocumented.
- CAS 674792-07-5 demonstrates superior solubility (>4.86 mg/mL) and balanced lipophilicity (Log Po/w = 1.39), making it advantageous for formulation .
Critical Analysis and Limitations
Data Gaps : SMA-491 lacks published structural, solubility, or bioactivity data, hindering rigorous comparison.
Structural Ambiguity : The free base form of NSC D742838 may differ significantly from salt forms or derivatives.
Evidence Constraints : The provided sources focus on unrelated fields (e.g., plant carbohydrates, IT acceptance), limiting chemical insights .
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